molecular formula C10H15N5O B12487082 N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12487082
M. Wt: 221.26 g/mol
InChI Key: BGZFWXGRJJHMKE-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    Reagent: 3-methoxypropylamine

    Catalyst: Hydrochloric acid (HCl)

    Conditions: Reflux

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and potentially its bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5O/c1-15-10-8(6-14-15)9(12-7-13-10)11-4-3-5-16-2/h6-7H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

BGZFWXGRJJHMKE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCCOC

Origin of Product

United States

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